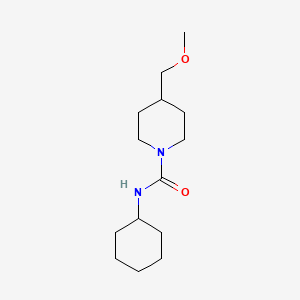
N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide, abbreviated as NCHMP, is a cyclic amide compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a range of unique properties, such as solubility in both polar and non-polar solvents, and is therefore of interest to researchers in a variety of fields.
Applications De Recherche Scientifique
NCHMP has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a range of unique properties, such as solubility in both polar and non-polar solvents. These properties make NCHMP an attractive candidate for use in drug delivery systems, as well as in the synthesis of novel therapeutic agents. Additionally, NCHMP has been found to have potential applications in the development of new materials for use in medical devices and diagnostic tests.
Mécanisme D'action
The exact mechanism of action of NCHMP is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and other compounds in the body. This inhibition can potentially lead to increased or decreased concentrations of drugs in the body, depending on the specific drug and its metabolism.
Biochemical and Physiological Effects
NCHMP has been found to have a range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-microbial properties. Additionally, NCHMP has been found to possess anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
NCHMP has several advantages and limitations when used in laboratory experiments. On the one hand, the compound is highly soluble in both polar and non-polar solvents, making it easy to work with in the lab. Additionally, NCHMP is relatively stable, meaning that it can be stored for extended periods of time without degrading. On the other hand, the compound is not always easy to synthesize, and may require specialized equipment and techniques. Furthermore, the exact mechanism of action of NCHMP is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
The potential applications of NCHMP in the field of medicinal chemistry and drug discovery are vast. In the future, researchers may explore the use of NCHMP as a drug delivery system, or as a tool for developing new therapeutic agents. Additionally, further research may be done to better understand the biochemical and physiological effects of NCHMP, as well as its mechanism of action. Finally, researchers may explore the use of NCHMP in the development of new materials for use in medical devices and diagnostic tests.
Méthodes De Synthèse
NCHMP can be synthesized from various starting materials. The most common method is the condensation reaction of cyclohexanone and 4-methoxymethylpiperidine-1-carboxylic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, and yields NCHMP as the major product. Other methods have also been reported, such as the reaction of cyclohexanone and 4-methoxymethylpiperidine-1-carboxamide chloride, as well as the reaction of 4-methoxymethylpiperidine-1-carboxylic acid chloride and ammonium chloride.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-11-12-7-9-16(10-8-12)14(17)15-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPRNRZIQACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
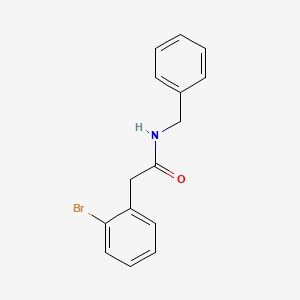
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
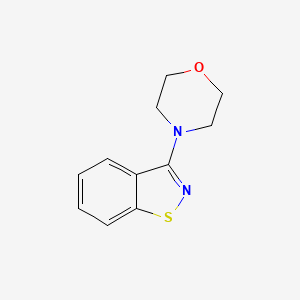
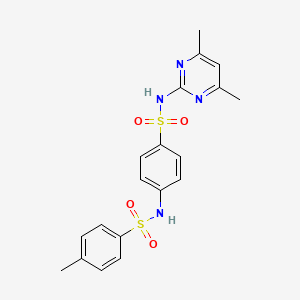
![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)
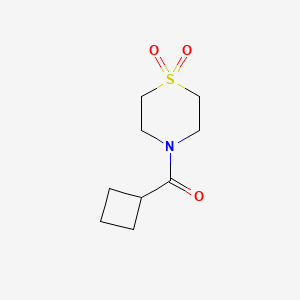
![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)
![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)